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Compound of Interest

Compound Name: H-0106 dihydrochloride

Cat. No.: B607906 Get Quote

CAS Number: 1011465-90-9

An In-depth Technical Guide for Researchers,
Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of H-0106 dihydrochloride, a potent

Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor. This document

consolidates available data on its chemical properties, biological activity, and mechanism of

action, with a focus on its potential therapeutic application in ophthalmology. Detailed

experimental protocols and visual representations of its signaling pathway are included to

support further research and development.

Chemical and Physical Properties
H-0106 dihydrochloride is an isoquinoline-5-sulfonamide derivative. The following table

summarizes its key chemical and physical properties.
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Property Value

IUPAC Name

4-Chloro-5-[[(2S)-hexahydro-2-methyl-1,4-

diazocin-1(2H)-yl]sulfonyl]-isoquinoline

dihydrochloride

CAS Number 1011465-90-9

Molecular Formula C₁₆H₂₂Cl₃N₃O₂S

Molecular Weight 426.78 g/mol

Exact Mass 425.0498

Appearance Solid (form may vary)

Solubility

Data not publicly available. As an isoquinoline

sulfonamide derivative, solubility in aqueous

solutions may be pH-dependent. Solubility in

organic solvents like DMSO and ethanol is

likely.

Storage
Short term (days to weeks) at 0-4°C; Long term

(months to years) at -20°C.

Biological Activity and Mechanism of Action
H-0106 dihydrochloride is a potent inhibitor of Rho-associated coiled-coil containing protein

kinases (ROCK). The primary reported biological effect of H-0106 dihydrochloride is its ability

to induce a strong intraocular pressure (IOP)-lowering effect in non-human primates.

ROCK Inhibition
The ROCK family of serine/threonine kinases, comprising ROCK1 and ROCK2, are key

downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway is

integral to regulating cellular processes such as cell adhesion, migration, proliferation, and

smooth muscle contraction.

A study by Sumi et al. (2014) reported that H-0106 dihydrochloride is a potent ROCK inhibitor

with an IC₅₀ value in the range of 18-48 nM.[1] However, the specific IC₅₀ values for ROCK1
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and ROCK2 isoforms have not been individually reported in publicly available literature.

Mechanism of Intraocular Pressure Reduction
In the context of glaucoma, elevated IOP is a major risk factor and is often associated with

increased resistance to aqueous humor outflow through the trabecular meshwork. The

conventional outflow pathway, which includes the trabecular meshwork and Schlemm's canal,

is responsible for draining the majority of the aqueous humor from the anterior chamber of the

eye.

The contractility of the trabecular meshwork cells is regulated by the RhoA/ROCK signaling

pathway. Activation of this pathway leads to the phosphorylation of downstream targets such as

myosin light chain (MLC), which results in increased actin-myosin-driven contraction of the

trabecular meshwork cells. This contraction reduces the effective filtration area and increases

resistance to aqueous humor outflow, thereby elevating IOP.

ROCK inhibitors, such as H-0106 dihydrochloride, counteract this process. By inhibiting

ROCK, these compounds prevent the phosphorylation of its downstream effectors, leading to

the relaxation of the trabecular meshwork. This relaxation increases the effective filtration area

for aqueous humor outflow, reduces outflow resistance, and consequently lowers IOP.

Signaling Pathway of ROCK-Mediated Intraocular Pressure Regulation
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Caption: ROCK signaling pathway in trabecular meshwork cells and the inhibitory action of H-
0106 dihydrochloride.

In Vivo Efficacy
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The primary evidence for the in vivo efficacy of H-0106 dihydrochloride comes from a study in

ocular normotensive cynomolgus monkeys.[1] Topical administration of H-0106
dihydrochloride was shown to exert a strong IOP-lowering effect. However, detailed

quantitative data, such as the dose-response relationship, time course of action, and the

magnitude of IOP reduction, are not available in the public domain.

Interestingly, the same study noted that while several synthesized isoquinoline-5-sulfonamide

compounds demonstrated potent ROCK inhibition in vitro, not all of them produced a significant

IOP-lowering effect in vivo.[1] This suggests that factors other than ROCK inhibitory potency,

such as ocular bioavailability and pharmacokinetics, may play a crucial role in the in vivo

efficacy of these compounds.

Experimental Protocols
Detailed experimental protocols for H-0106 dihydrochloride are not publicly available. The

following are representative protocols for key assays based on standard methodologies for

ROCK inhibitors.

Representative In Vitro ROCK Kinase Inhibition Assay
This protocol describes a typical enzyme-linked immunosorbent assay (ELISA)-based method

to determine the in vitro inhibitory activity of a compound against ROCK. The assay measures

the phosphorylation of a ROCK substrate, such as Myosin Phosphatase Target Subunit 1

(MYPT1).

Experimental Workflow for In Vitro ROCK Inhibition Assay
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Caption: A representative workflow for determining the in vitro ROCK inhibitory activity of H-
0106 dihydrochloride.

Methodology:
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Plate Preparation: A 96-well microtiter plate is coated with a recombinant ROCK substrate,

such as MYPT1. After overnight incubation, the plate is washed and blocked to prevent non-

specific binding.

Kinase Reaction: A reaction mixture containing a fixed concentration of active ROCK enzyme

(e.g., ROCK2), ATP, and varying concentrations of H-0106 dihydrochloride (or a vehicle

control) in a suitable kinase buffer is added to the wells. The plate is incubated at 30°C for a

defined period (e.g., 30-60 minutes) to allow the kinase reaction to proceed.

Detection:

The reaction is stopped, and the plate is washed.

A primary antibody that specifically recognizes the phosphorylated form of the substrate

(e.g., anti-phospho-MYPT1) is added to each well and incubated.

After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added

and incubated.

The plate is washed again, and a chromogenic substrate for HRP (e.g., TMB) is added.

The reaction is stopped with an acid solution.

Data Analysis: The absorbance is measured using a microplate reader at 450 nm. The

percentage of inhibition at each concentration of H-0106 dihydrochloride is calculated

relative to the vehicle control. The IC₅₀ value is determined by fitting the data to a dose-

response curve.

Representative In Vivo Intraocular Pressure
Measurement in Cynomolgus Monkeys
This protocol outlines a general procedure for measuring IOP in non-human primates following

topical administration of an experimental compound.

Methodology:

Animal Acclimatization and Baseline Measurement: Adult, healthy cynomolgus monkeys are

acclimatized to the experimental procedures. Baseline IOP is measured in both eyes of each
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animal using a calibrated tonometer (e.g., a Tono-Pen or a rebound tonometer) under light

sedation (e.g., ketamine).

Drug Administration: A single drop of a sterile, formulated solution of H-0106
dihydrochloride at a specific concentration is administered topically to one eye of each

monkey. The contralateral eye receives a vehicle control.

IOP Measurement: IOP is measured in both eyes at predetermined time points post-dosing

(e.g., 1, 2, 4, 6, 8, and 24 hours).

Data Analysis: The change in IOP from baseline is calculated for both the treated and control

eyes at each time point. The IOP-lowering effect of H-0106 dihydrochloride is determined

by comparing the IOP changes in the treated eye to those in the vehicle-treated eye. Dose-

response curves can be generated by testing different concentrations of the compound.

Pharmacokinetics and Toxicology
There is no publicly available information on the pharmacokinetic (absorption, distribution,

metabolism, and excretion) or toxicological profile of H-0106 dihydrochloride. For isoquinoline

sulfonamide derivatives, factors such as lipophilicity and basicity can influence their

pharmacokinetic properties, including membrane permeability and protein binding.

Summary and Future Directions
H-0106 dihydrochloride is a potent ROCK inhibitor that has demonstrated significant IOP-

lowering activity in a relevant preclinical model of glaucoma. Its mechanism of action, through

the relaxation of the trabecular meshwork, makes it a promising candidate for the development

of novel anti-glaucoma therapeutics.

However, a comprehensive understanding of its therapeutic potential is limited by the lack of

publicly available data. Future research should focus on:

Determining the specific IC₅₀ values for ROCK1 and ROCK2 to understand its isoform

selectivity.

Conducting detailed in vivo studies to establish the dose-response relationship, duration of

action, and optimal formulation for IOP reduction.
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Characterizing its pharmacokinetic and toxicological profile to assess its safety and suitability

for chronic ophthalmic use.

Investigating its potential neuroprotective effects on retinal ganglion cells, a known

secondary benefit of some ROCK inhibitors.

The elucidation of these key data points will be critical in advancing H-0106 dihydrochloride
through the drug development pipeline and potentially offering a new therapeutic option for

patients with glaucoma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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